(S,R,S)-AHPC-PEG2-N3: A Technical Guide for Targeted Protein Degradation
(S,R,S)-AHPC-PEG2-N3: A Technical Guide for Targeted Protein Degradation
(S,R,S)-AHPC-PEG2-N3 is a synthetic E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical structure, properties, and its application in targeted protein degradation for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
(S,R,S)-AHPC-PEG2-N3 incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a two-unit polyethylene glycol (PEG2) linker which terminates in an azide (N3) group.[1][2][3][4] The terminal azide enables the covalent attachment of a ligand for a target protein of interest via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1]
The chemical structure can be represented by the following canonical SMILES: O=C(N--INVALID-LINK--(C)C)C(N(C--INVALID-LINK--C1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)=O)COCCOCCN=[N+]=[N-][4]
A 2D representation of the chemical structure is provided below:
Caption: 2D Chemical Structure of (S,R,S)-AHPC-PEG2-N3.
Quantitative properties of (S,R,S)-AHPC-PEG2-N3 are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C28H39N7O6S | [4] |
| Molecular Weight | 601.72 g/mol | [4] |
| CAS Number | 2010159-45-0 | [4] |
| Appearance | Off-white to yellow solid/liquid | [4] |
| Purity | >99% | [4] |
| Solubility | Soluble in DMSO and Ethanol | |
| Storage | Store at -20°C under nitrogen. For long-term storage, -80°C is recommended. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |
Mechanism of Action in PROTAC Technology
(S,R,S)-AHPC-PEG2-N3 serves as a foundational building block for creating heterobifunctional PROTACs. Once coupled to a target protein ligand, the resulting PROTAC acts as a molecular bridge, recruiting the VHL E3 ligase to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
The signaling pathway for PROTAC-mediated protein degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using (S,R,S)-AHPC-PEG2-N3. These protocols are based on established methods for well-characterized PROTACs like MZ1.[5][6]
Western Blot for Target Protein Degradation
This protocol assesses the dose- and time-dependent degradation of the target protein in cultured cells.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC synthesized from (S,R,S)-AHPC-PEG2-N3
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at a density to reach 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control. For a negative control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Caption: Experimental workflow for Western blot analysis.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to quantify the formation and stability of the Target-PROTAC-VHL ternary complex.
3.2.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).
Procedure:
-
Prepare solutions of the target protein, the VHL E3 ligase complex, and the PROTAC in the same dialysis buffer.
-
To measure the affinity of the PROTAC for the target protein and VHL individually (binary interactions), titrate the PROTAC into a solution of each protein separately.
-
To measure the affinity of the ternary complex, pre-saturate the VHL ligase with the PROTAC and titrate this complex into a solution of the target protein.
-
Analyze the resulting thermograms to determine the binding affinities and calculate the cooperativity factor (α), where α = (KD of binary interaction) / (KD of ternary interaction).
3.2.2. Surface Plasmon Resonance (SPR)
SPR measures the binding kinetics (association and dissociation rates) and affinity of the interactions in real-time.
Procedure:
-
Immobilize the VHL E3 ligase on the sensor chip.
-
Flow a solution of the PROTAC over the chip to measure the binary interaction with VHL.
-
To measure the ternary complex formation, inject a solution containing both the PROTAC and the target protein over the immobilized VHL.
-
Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants.
3.2.3. NanoBRET™ Ternary Complex Assay
This is a live-cell proximity-based assay to monitor ternary complex formation within a cellular environment.
Procedure:
-
Co-express the target protein fused to a NanoLuc® luciferase and the VHL E3 ligase fused to a HaloTag® in cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the VHL-HaloTag® fusion.
-
Treat the cells with a dilution series of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
An increase in the NanoBRET™ ratio (acceptor/donor signal) indicates PROTAC-dependent ternary complex formation.
Caption: Logical relationship of ternary complex assays and their outputs.
Conclusion
(S,R,S)-AHPC-PEG2-N3 is a versatile and crucial reagent for the synthesis of VHL-recruiting PROTACs. Its well-defined structure and reactive azide handle allow for the straightforward generation of novel protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these molecules, from their ability to induce target protein degradation in cells to the biophysical properties of the ternary complex they form. A thorough understanding and application of these techniques are essential for the successful development of effective and selective PROTAC-based therapeutics.
